4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE is a complex organic compound that features a combination of bromophenyl, methylbenzenesulfonyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The bromophenyl and methylbenzenesulfonyl groups are then introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism. The bromophenyl and methylbenzenesulfonyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL METHYL SULFONE: Shares the bromophenyl group but lacks the indole and butanone moieties.
INDOLE-3-ACETIC ACID: Contains the indole core but differs in the functional groups attached.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Similar in having a bromophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22BrNO3S |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-1-(4-methylphenyl)sulfonylindol-2-yl]butan-2-one |
InChI |
InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(29,30)27-23-6-4-3-5-22(23)25(24(27)16-9-18(2)28)19-10-12-20(26)13-11-19/h3-8,10-15H,9,16H2,1-2H3 |
InChI Key |
UMZCVSDOOOJNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2CCC(=O)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.